molecular formula C22H18 B12529850 9-[(4-Ethenylphenyl)methyl]-9H-fluorene CAS No. 684215-56-3

9-[(4-Ethenylphenyl)methyl]-9H-fluorene

Cat. No.: B12529850
CAS No.: 684215-56-3
M. Wt: 282.4 g/mol
InChI Key: BSRIIEPRQWEWEJ-UHFFFAOYSA-N
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Description

9-[(4-Ethenylphenyl)methyl]-9H-fluorene is an organic compound with the molecular formula C22H18 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and features a vinylbenzyl group attached to the fluorene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[(4-Ethenylphenyl)methyl]-9H-fluorene typically involves the reaction of fluorene with 4-vinylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques such as column chromatography are often employed in industrial settings .

Chemical Reactions Analysis

Types of Reactions

9-[(4-Ethenylphenyl)methyl]-9H-fluorene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Hydrogen gas, palladium catalyst

    Substituting agents: Nitric acid, halogens (chlorine, bromine)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce saturated hydrocarbons .

Scientific Research Applications

9-[(4-Ethenylphenyl)methyl]-9H-fluorene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 9-[(4-Ethenylphenyl)methyl]-9H-fluorene involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors or enzymes, modulating their activity and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 9-[(4-Vinylphenyl)methyl]-9H-carbazole
  • 9-[(4-Ethenylphenyl)methyl]-9H-carbazole

Uniqueness

9-[(4-Ethenylphenyl)methyl]-9H-fluorene is unique due to its specific structural features, such as the presence of both a fluorene core and a vinylbenzyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

CAS No.

684215-56-3

Molecular Formula

C22H18

Molecular Weight

282.4 g/mol

IUPAC Name

9-[(4-ethenylphenyl)methyl]-9H-fluorene

InChI

InChI=1S/C22H18/c1-2-16-11-13-17(14-12-16)15-22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h2-14,22H,1,15H2

InChI Key

BSRIIEPRQWEWEJ-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)CC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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